2,3,6-Trimethylphenol
Overview
Description
2,3,6-Trimethylphenol is an organic compound with the molecular formula C₉H₁₂O. It is one of the several isomers of trimethylphenol and is widely used as a precursor to vitamin E. This compound is characterized by its white solid appearance and is known for its significant role in various industrial applications .
Mechanism of Action
Target of Action
It is known that tmp is involved in oxidation reactions, suggesting that its targets may be various enzymes or molecules that can be oxidized .
Mode of Action
The mode of action of TMP involves its oxidation by hydrogen peroxide in the presence of a heterogeneous catalyst, TiO2–SiO2 aerogel . The reaction is first-order in H2O2 and fractional order (1–0) in TMP . The results suggest the formation of an active intermediate on the titanium center. In this intermediate containing both a TMP molecule and the hydroperoxide group, inner-sphere one-electron oxidation of TMP occurs to give the phenoxyl radical .
Biochemical Pathways
The oxidation of TMP can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ) as important intermediates of vitamin E . These products are formed through the aerobic oxidation of TMP .
Pharmacokinetics
The molecular weight of tmp is 13619 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The result of TMP’s action is the formation of TMQ and TMHQ, which are important intermediates of vitamin E . These products are formed through the aerobic oxidation of TMP .
Action Environment
The action of TMP can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the reaction rate of TMP oxidation is proportional to the catalyst amount and depends on the water concentration in the reaction mixture in a complex manner . Moreover, the average particle size of the catalyst can also influence the catalytic oxidation of TMP .
Biochemical Analysis
Biochemical Properties
2,3,6-Trimethylphenol plays a significant role in biochemical reactions, particularly in the synthesis of vitamin E. It undergoes oxidation to form 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone, which are important intermediates in the production of vitamin E . The compound interacts with various enzymes, including copper catalysts, which facilitate its oxidation . These interactions are crucial for the efficient conversion of this compound into its oxidized forms.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways and gene expression by generating reactive oxygen species (ROS) during its oxidation . These ROS can act as signaling molecules, modulating pathways involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can impact cellular metabolism by altering the redox state of cells, which can influence metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation to form reactive intermediates. These intermediates can interact with biomolecules, leading to changes in their structure and function . For example, the oxidation products of this compound can inhibit or activate enzymes involved in antioxidant defense, such as superoxide dismutase and catalase. These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its oxidation products can degrade over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress in cells, which can affect cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses by upregulating the expression of antioxidant enzymes . At high doses, this compound can induce toxicity by generating excessive ROS, leading to oxidative damage to cellular components such as lipids, proteins, and DNA. These toxic effects can result in adverse outcomes, including cell death and tissue damage.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of vitamin E. It is converted to 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone through enzymatic oxidation . These intermediates are further processed to form vitamin E, which is essential for protecting cells from oxidative damage. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific tissues, particularly those involved in its metabolism, such as the liver and kidneys.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as the compound can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can affect the electron transport chain, leading to changes in cellular energy production and ROS generation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trimethylphenol is primarily synthesized through the gas-phase methylation of m-cresol with methanol. This reaction is carried out at temperatures ranging from 300 to 460°C under normal pressure. The process utilizes ortho-selective metal
Properties
IUPAC Name |
2,3,6-trimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOMQLYQAXGHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25511-57-3 | |
Record name | Phenol, 2,3,6-trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25511-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6022187 | |
Record name | 2,3,6-Trimethylphenol | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] Light yellow crystalline lumps; [MSDSonline], Solid, White crystalline solid | |
Record name | 2,3,6-Trimethylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 2,3,6-Trimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |
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Record name | 2,3,6-Trimethylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/608/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
226 °C, 226.00 °C. @ 760.00 mm Hg | |
Record name | 2,3,6-TRIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3,6-Trimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
100 °C | |
Record name | 2,3,6-Trimethylphenol | |
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Solubility |
Very soluble in ethanol, ether, benzene., Water solubility of 1,580 mg/l at 25 °C., 1.58 mg/mL at 25 °C, insoluble in water, 50% soluble in ethyl alcohol (in ethanol) | |
Record name | 2,3,6-TRIMETHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3,6-Trimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2,3,6-Trimethylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/608/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.03 [mmHg], 0.035 mm Hg at 25 °C | |
Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-TRIMETHYLPHENOL | |
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CAS No. |
2416-94-6 | |
Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-Trimethylphenol | |
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Record name | Phenol, 2,3,6-trimethyl- | |
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Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-trimethylphenol | |
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Record name | 2,3,6-TRIMETHYLPHENOL | |
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Record name | 2,3,6-TRIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3,6-Trimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
58 °C, 63.5 - 64 °C | |
Record name | 2,3,6-TRIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3,6-Trimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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